N-(4-苯胺基苯基)-N'-羟基辛二酰胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

MHY219 is a novel HDAC inhibitor. MHY219 induces apoptosis via up-regulation of androgen receptor expression in human prostate cancer cells. MHY219 was shown to enhance the cytotoxicity on DU145 cells (IC50, 0.36 μM) when compared with LNCaP (IC50, 0.97 μM) and PC3 cells (IC50, 5.12 μM). MHY219 showed a potent inhibition of total HDAC activity when compared with SAHA. MHY219 increased histone H3 hyperacetylation and reduced the expression of class I HDACs (1, 2 and 3) in prostate cancer cells. MHY219 effectively increased the sub-G1 fraction of cells through p21 and p27 dependent pathways in DU145 cells. MHY219 significantly induced a G2/M phase arrest in DU145 and PC3 cells and arrested the cell cycle at G0/G1 phase in LNCaP cells. Furthermore, MHY219 effectively increased apoptosis in DU145 and LNCaP cells, but not PC3 cells, according to Annexin V/PI staining and Western blot analysis. These results indicate that MHY219 is a potent HDAC inhibitor that targets regulating multiple aspects of cancer cell death and might have preclinical value in human prostate cancer chemotherapy, warranting further investigation. (Biomed Pharmacother. 2013 Jun; 67(5):407-15.)

科研应用

合成和癌症研究

- 合成和前列腺癌:从亚油酸衍生的N-羟基-N'-苯基辛二酰胺的实际合成显示出对AXC大鼠前列腺癌细胞增殖具有强大的抑制作用。这种化合物改变了细胞形态,使其类似于非恶性细胞 (Stowell, Huot, & Van Voast, 1995)。

- 抗癌特性:对亚油酰苯羟酸(SAHA)进行的研究,这是N-羟基-N'-苯基辛二酰胺的衍生物,表明其具有强大的组蛋白去乙酰化酶抑制活性。它对人类前列腺癌细胞显示出显著的抗增殖作用,当与其他化合物结合时效果更好 (Gediya et al., 2005)。

生物共轭技术

- 蛋白质修饰:开发了一种氧化偶联策略,用于对蛋白质底物上的苯胺进行化学选择性修饰,包括N-(4-苯胺基苯基)-N'-羟基辛二酰胺衍生物。这种生物共轭反应在各种条件下被发现具有高度特异性和稳定性,具有在生物正交偶联方法中的潜在应用 (Hooker, Esser‐Kahn, & Francis, 2006)。

分析应用

- 高血压血液分析:该化合物被用于一种衍生化方法,用于分析人类血液中的新型降压药物。这种应用突显了其在药物监测和药代动力学研究中敏感分析方法中的实用性 (Shimada, Tanaka, Nambara, & Imai, 1984)。

化学合成进展

- 用于放射标记的高效合成:开发了一种高效的合成方法,用于N-羟基-N-[4-3H]苯基辛二酰胺的合成,这是用于研究中的放射标记化合物。这种方法产生了高纯度和高比活性的化合物,对生物医学研究和诊断非常有价值 (Desai, Sidorov, Backer, & Amin, 2000)。

双靶向癌症抑制

- 癌细胞系抑制:一种新型抑制剂,靶向细胞周期依赖性激酶4/9(CDK4/9)和组蛋白去乙酰化酶1(HDAC1),含有N-(4-苯胺基苯基)-N'-羟基辛二酰胺结构,显示出显著的抗肿瘤功效。它有效诱导癌细胞系凋亡,并展示了作为癌症治疗药物的潜在前景 (Li et al., 2018)。

性质

CAS 编号 |

1326750-61-1 |

|---|---|

产品名称 |

N-(4-anilinophenyl)-N'-hydroxyoctanediamide |

分子式 |

C20H25N3O3 |

分子量 |

355.4308 |

IUPAC 名称 |

N1-hydroxy-N8-(4-(phenylamino)phenyl)octanediamide |

InChI |

InChI=1S/C20H25N3O3/c24-19(10-6-1-2-7-11-20(25)23-26)22-18-14-12-17(13-15-18)21-16-8-4-3-5-9-16/h3-5,8-9,12-15,21,26H,1-2,6-7,10-11H2,(H,22,24)(H,23,25) |

InChI 键 |

FXKGVLUVYSWHHN-UHFFFAOYSA-N |

SMILES |

O=C(NO)CCCCCCC(NC1=CC=C(NC2=CC=CC=C2)C=C1)=O |

外观 |

white solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MHY-219; MHY219; MHY 219. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

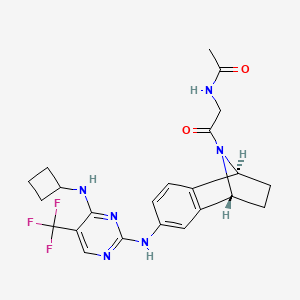

![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)

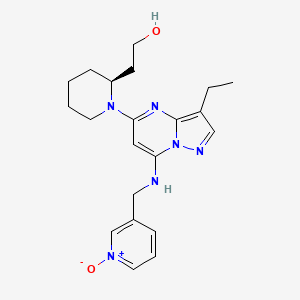

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)

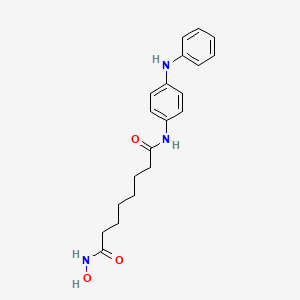

![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)